molecular formula C12H11BrN2O3 B12102778 Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate

Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate

Cat. No.: B12102778
M. Wt: 311.13 g/mol
InChI Key: MFSKKYVJEYXRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromophenyl group, a methoxy group, and a carboxylate ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Esterification: The carboxylate ester group can be formed through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include reduced forms of the original compound.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the methoxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorophenyl)-5-methoxypyrazole-3-carboxylate
  • Methyl 1-(4-fluorophenyl)-5-methoxypyrazole-3-carboxylate
  • Methyl 1-(4-methylphenyl)-5-methoxypyrazole-3-carboxylate

Uniqueness

Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological activities and applications in various fields.

Properties

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate

InChI

InChI=1S/C12H11BrN2O3/c1-17-11-7-10(12(16)18-2)14-15(11)9-5-3-8(13)4-6-9/h3-7H,1-2H3

InChI Key

MFSKKYVJEYXRMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.